Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate
Overview
Description
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid ethyl ester
Mechanism of Action
- The primary target of this compound is not explicitly mentioned in the available literature. However, thiazoles, including this compound, have diverse biological activities and can interact with various cellular components .
- Thiazoles have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, and antitumor drugs .
Target of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can lead to reduced inflammation and pain. Additionally, this compound may interact with proteins involved in cell signaling, thereby modulating cellular responses.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . This compound may also affect the expression of genes involved in cell proliferation and survival, leading to altered cellular metabolism and reduced tumor growth.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound can bind to enzymes and inhibit their activity, leading to changes in biochemical pathways. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as reduced inflammation and tumor growth . At high doses, this compound may cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed in studies, where a certain dosage level is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of metabolites that are excreted from the body . The compound’s effects on metabolic flux and metabolite levels can influence its overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . This compound can accumulate in specific tissues, leading to localized effects. The compound’s distribution can also influence its efficacy and toxicity, depending on the target tissue and the concentration achieved.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, the compound may be directed to the mitochondria, affecting cellular metabolism and energy production.
Properties
IUPAC Name |
ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTSPSRXMTVFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659423 | |
Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885278-75-1 | |
Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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